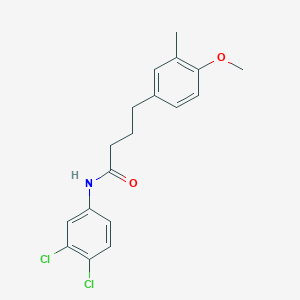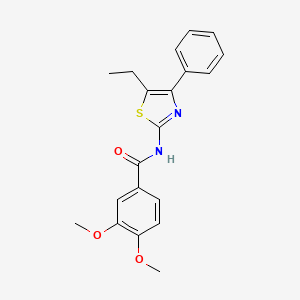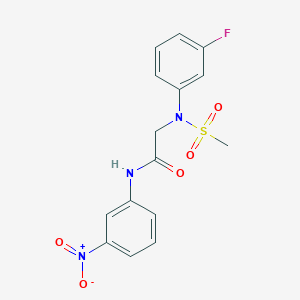
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA belongs to the family of amides and is structurally similar to other well-known compounds such as capsaicin and piperine. DMBA has been studied for its potential use in cancer research, as well as its effects on biochemical and physiological processes.
Wirkmechanismus
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide is a potent carcinogen that induces DNA damage and mutations in cells. It is believed to act through the formation of reactive metabolites that bind to DNA and cause damage. N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to induce mutations in the p53 tumor suppressor gene, which plays a crucial role in the regulation of cell growth and division. N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide-induced mutations in this gene are believed to contribute to the development of cancer.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and inflammation, which are thought to contribute to the development of cancer. N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has also been shown to affect the expression of various genes and proteins involved in cell growth and division, as well as DNA repair and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide is a widely used carcinogen in animal models, particularly in the study of breast cancer. It has been shown to induce tumors that closely resemble human breast cancer, making it a valuable tool for studying the disease. However, N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has some limitations in the laboratory setting. It can be difficult to administer in precise doses, and its effects can be influenced by factors such as age, sex, and diet.
Zukünftige Richtungen
There are many potential future directions for research on N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide. One area of interest is the development of new compounds that can prevent or mitigate its carcinogenic effects. Another area of interest is the study of N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide-induced mutations in the p53 gene, which could lead to the development of new therapies for cancer. Additionally, research on the effects of N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide on other physiological processes, such as inflammation and oxidative stress, could lead to new insights into the development of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been extensively studied for its potential use in cancer research. It has been shown to induce tumors in various animal models, particularly in the mammary gland. N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide is often used to induce breast cancer in rats and mice, as it mimics the genetic and environmental factors that contribute to the development of this disease in humans. N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has also been used to study the effects of various compounds on cancer development and progression.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-12-10-13(6-9-17(12)23-2)4-3-5-18(22)21-14-7-8-15(19)16(20)11-14/h6-11H,3-5H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNVCMSYNOZOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3535931.png)
![2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3535933.png)


![2,4-dichloro-N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3535958.png)

![{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetic acid](/img/structure/B3535965.png)
![2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3535974.png)
![ethyl 4,5-dimethyl-2-{[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3535984.png)
![7-benzyl-3-(4-methoxybenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3535992.png)
![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B3535998.png)
![N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3536003.png)
![methyl (7-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B3536007.png)